![molecular formula C3Cl2F7P B14342166 [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane CAS No. 105890-83-3](/img/structure/B14342166.png)
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane is a compound that contains phosphorus, chlorine, fluorine, and carbon atoms
Vorbereitungsmethoden
The synthesis of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane typically involves the reaction of phosphorus trichloride with fluorinated organic compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
Analyse Chemischer Reaktionen
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of [Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane can be compared with other similar compounds such as:
Bis(trifluoromethyl) disulfide: Known for its use in the synthesis of triflic acid and other fluorinated compounds.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals for its unique properties.
Perchloromethyl mercaptan: Used in the production of thiophosgene and other sulfur-containing compounds
Eigenschaften
CAS-Nummer |
105890-83-3 |
|---|---|
Molekularformel |
C3Cl2F7P |
Molekulargewicht |
270.90 g/mol |
IUPAC-Name |
[dichloro(fluoro)methyl]-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C3Cl2F7P/c4-1(5,6)13(2(7,8)9)3(10,11)12 |
InChI-Schlüssel |
WPRRMFHFYKAASQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


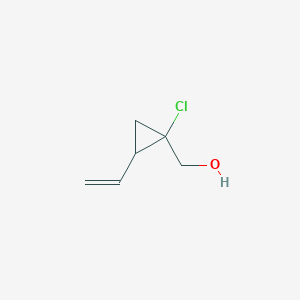
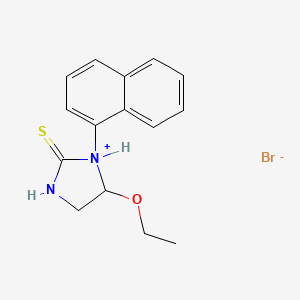
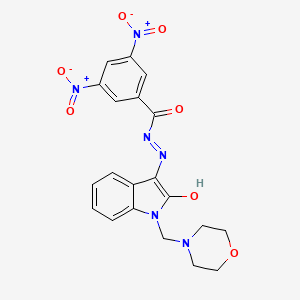
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
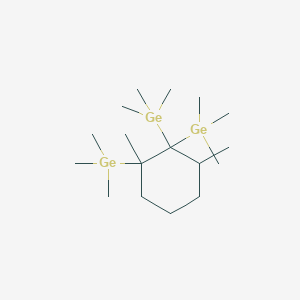
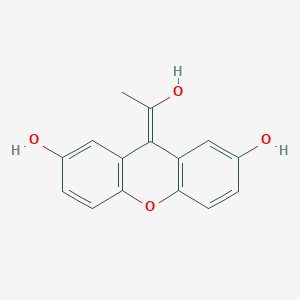

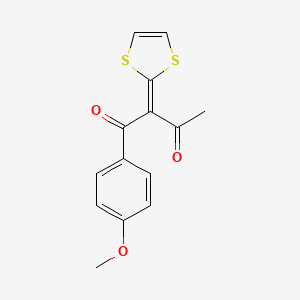
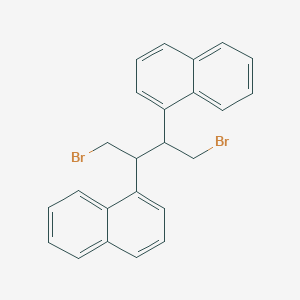
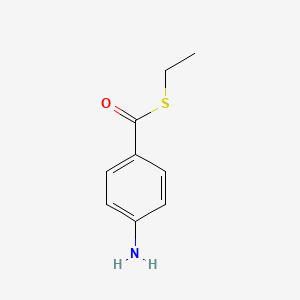

![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)


